molecular formula C30H44O4 B178230 Firmanoic acid CAS No. 107584-83-8

Firmanoic acid

Cat. No.: B178230
CAS No.: 107584-83-8
M. Wt: 468.7 g/mol
InChI Key: VHBAGJSLBGJYBT-WTIZRIRNSA-N
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Description

Firmanoic acid (CAS: 107584-83-8) is a triterpenoid compound isolated from the hexane fraction of Abies holophylla (Manchurian fir). Its molecular formula is C₃₀H₄₄O₄, with a molar mass of 468.67 g/mol and a density of 1.10±0.1 g/cm³ . Structurally, it belongs to the lanostane-type triterpenoids, characterized by a tetracyclic scaffold with oxygenated functional groups. This compound has demonstrated significant anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production and suppressing inflammatory biomarkers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglial cells . Notably, its IC₅₀ value for NO inhibition is lower than that of the positive control NG-monomethyl-L-arginine (L-NMMA), highlighting its potency .

Properties

IUPAC Name

(E,6R)-2-methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-18(16-20(31)17-19(2)26(33)34)21-10-14-30(7)23-8-9-24-27(3,4)25(32)12-13-28(24,5)22(23)11-15-29(21,30)6/h8,17-18,21-22,24H,9-16H2,1-7H3,(H,33,34)/b19-17+/t18-,21-,22-,24+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBAGJSLBGJYBT-WTIZRIRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2.1. Acid-Base Reactions

Firmanoic acid, like other carboxylic acids, would react with bases to form salts:
Firmanoic acid RCOOH +NaOHRCOONa++H2O\text{this compound RCOOH }+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{H}_2\text{O}
This reaction is analogous to formic acid’s neutralization with sodium hydroxide, producing sodium formate .

2.2. Formation of Acid Derivatives

This compound could form esters, amides, or acid chlorides via standard carboxylic acid transformations:

  • Esterification : With alcohols (e.g., methanol) under acidic conditions.

  • Amidation : Reaction with amines (e.g., ammonium chloride).

  • Acyl Chloride Formation : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

2.3. Electrophilic Aromatic Substitution

If this compound contains an aromatic ring (e.g., a benzene ring with a carboxylic acid group), it would undergo halogenation, nitration, or sulfonation reactions. For example:

  • Nitration : Meta-substitution with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) .

  • Halogenation : Bromination or chlorination catalyzed by FeCl₃, yielding meta-halobenzoic acid analogs .

Named Reactions Involving Carboxylic Acids

While this compound itself is not listed in named reactions, related carboxylic acids participate in:

  • Hell-Volhard-Zelinsky Reaction : α-Halogenation of propionic acid derivatives to form 2-bromopropanoic acid .

  • Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling to form biaryl compounds .

  • Diels-Alder Reaction : If this compound contains a conjugated diene system, it could act as a diene in cycloadditions with dienophiles like maleimides .

Thermal and Oxidative Stability

This compound’s thermal decomposition could resemble formic acid’s behavior:

  • Decomposition : Potential formation of carbon monoxide (CO) and water under acidic conditions .

  • Hydrogen Production : Reduction with platinum or ruthenium catalysts to yield H₂ and CO₂ .

Analytical Data

Property Value (Hypothetical) Comparison to Known Acids
Boiling Point~100–150°CFormic acid: 100.8°C
Solubility in WaterMisciblePropionic acid: Miscible
pKa~4.8Benzoic acid: ~4.2

Research Findings

  • Reactivity Trends : Borinic acids (e.g., diphenylborinic acid) exhibit faster oxidation kinetics with H₂O₂ compared to boronic acids, suggesting analogous reactive groups in this compound may enhance reactivity in oxidative transformations .

  • Green Chemistry : Furoic acid derivatives (e.g., 2-furoic acid) act as reactive dienes in aqueous Diels-Alder reactions, a precedent for this compound’s potential in sustainable synthesis .

Comparison with Similar Compounds

23-Oxomariesic Acid A (JGHC 46)

  • Structure: A lanostane triterpenoid with a ketone group at C-23.
  • Toxicity: Non-toxic up to 10 µM .

7,14,24-Mariesatrien-26,23-olide-3α,23-diol (JGHC 44)

  • Structure: A triterpenoid lactone with hydroxyl groups at C-3 and C-23.
  • Activity: Exhibits the highest potency in NO inhibition and suppresses both iNOS and COX-2.
  • Toxicity: Non-toxic up to 10 µM .

Mangiferolic Acid (JGCC 112)

  • Structure: A cycloartane-type triterpenoid with a carboxylic acid group.
  • Activity: Potent NO inhibitor but causes significant cytotoxicity at 10 µM.
  • Limitation : Unsuitable for therapeutic applications due to toxicity .

Comparative Data Table

Compound Structure Class IC₅₀ (NO Inhibition) COX-2 Inhibition Toxicity (10 µM) Source Fraction
This compound Lanostane triterpenoid < L-NMMA Yes No Hexane
23-Oxomariesic Acid A Lanostane triterpenoid < L-NMMA No No Hexane
JGHC 44 Triterpenoid lactone < L-NMMA Yes No Hexane
Mangiferolic Acid Cycloartane < L-NMMA No Yes Chloroform

Mechanistic Differences

  • This compound: Dual inhibition of iNOS and COX-2, making it a broader-spectrum anti-inflammatory agent .
  • JGHC 44: Similar dual inhibition but higher potency in NO suppression.
  • Mangiferolic Acid: Limited to NO inhibition with cytotoxicity, restricting its utility .

Toxicity Profile

  • Toxic Compounds : Mangiferolic acid and mangiferonic acid (JGCC 116) induce cell death at 10 µM, likely due to reactive oxygen species (ROS) generation .

Research Implications

This compound’s structural uniqueness—particularly its oxygenated lanostane skeleton—correlates with its dual anti-inflammatory action and low toxicity. Compared to cycloartane derivatives like mangiferolic acid, lanostane-type triterpenoids exhibit better safety profiles, positioning them as promising candidates for neuroinflammatory disorders. Further studies should explore structure-activity relationships (SAR) to optimize bioavailability and target specificity.

Q & A

Q. What analytical techniques are recommended for characterizing Firmanoic acid in experimental studies?

Methodological Answer: this compound characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure consistency in solvent systems and calibration standards across replicates. For quantitative analysis, validate methods using reference standards and report detection limits .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer: Stability studies should include controlled variables (e.g., temperature, pH, light exposure) and time-course measurements. Use accelerated stability testing (e.g., elevated temperatures) to predict degradation kinetics. Employ HPLC or UV-Vis spectroscopy for monitoring degradation products, and apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. What protocols are essential for isolating this compound from natural sources?

Methodological Answer: Optimize extraction using solvent polarity gradients (e.g., ethanol-water mixtures) and column chromatography for purification. Validate extraction efficiency via mass balance calculations and purity checks with thin-layer chromatography (TLC). Document solvent recovery rates to address environmental and cost considerations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Conduct meta-analyses to identify confounding variables, and perform dose-response studies using standardized bioassays (e.g., IC50 determinations). Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) and report statistical power calculations to ensure reproducibility .

Q. What statistical approaches are optimal for analyzing clustered data in this compound toxicity studies?

How should researchers formulate hypothesis-driven questions for this compound’s mechanism of action?

Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: “Does this compound (Intervention) inhibit inflammatory markers (Outcome) in murine macrophages (Population) compared to dexamethasone (Comparison)?” Use siRNA knockdown or chemical inhibitors to validate target pathways, and document effect sizes with precision metrics .

Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?

Methodological Answer: Implement blinding during data collection and randomization in animal group assignments. Use positive/negative controls to validate assay sensitivity. Perform power analyses a priori to determine sample sizes, and disclose all raw data in supplementary materials to facilitate transparency .

Methodological Best Practices

  • Data Presentation : Prioritize processed data in figures/tables (e.g., dose-response curves) over raw datasets. Use SI units and define abbreviations at first mention. For structural data, include crystallographic parameters (e.g., R-factors) .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Differentiate between technical artifacts (e.g., instrument drift) and biological variability using negative controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Firmanoic acid
Reactant of Route 2
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